1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is an organoboron compound known for its unique structure and reactivity. This compound features a tetrahydropyridine ring substituted with a boronic ester group, making it valuable in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,6-tetrahydropyridine and bis(pinacolato)diboron.
Borylation Reaction: The key step involves the borylation of the tetrahydropyridine ring. This is usually achieved using a palladium-catalyzed cross-coupling reaction, where bis(pinacolato)diboron reacts with the tetrahydropyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This involves:
Catalyst Optimization: Using more efficient and recyclable palladium catalysts.
Continuous Flow Reactors: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Aryl halides or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Various reduced boron-containing derivatives.
Substitution: Aryl- or vinyl-substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to create complex molecules.
Biology: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of boron-containing drugs, which can have unique pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves:
Molecular Targets: The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination.
Pathways Involved: The compound can participate in metabolic pathways involving boron chemistry, influencing biological processes such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-5-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine stands out due to its unique tetrahydropyridine ring structure combined with a boronic ester group. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h7H,6,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLLVYRKIFZQTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678307 |
Source
|
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254982-25-6 |
Source
|
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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